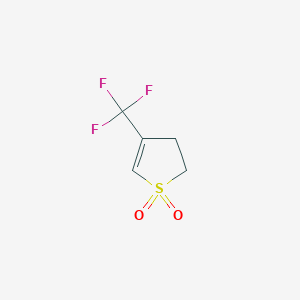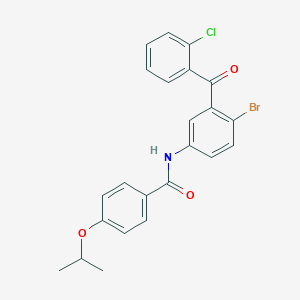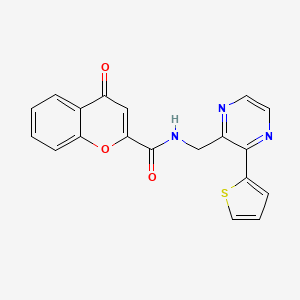
4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic compound featuring a thiophene ring substituted with a trifluoromethyl group and a sulfone group
Mechanism of Action
Target of Action
Compounds like “4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide” often target specific enzymes or receptors in the body. The exact target would depend on the specific functional groups present in the compound and their spatial arrangement .
Mode of Action
Once the compound binds to its target, it could inhibit the target’s activity, enhance it, or modify it in some way. The trifluoromethyl group, for example, is often used in medicinal chemistry due to its lipophilic nature and ability to form strong bonds with its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of specific functional groups could all influence how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at a certain pH or less stable at high temperatures .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide plays a crucial role in several biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in various biochemical pathways .
Additionally, 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can affect protein turnover and signaling pathways within cells . The compound’s ability to form stable complexes with metal ions also suggests potential interactions with metalloproteins, which play essential roles in various biological processes .
Cellular Effects
The effects of 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that add or remove phosphate groups from proteins, respectively . These modifications can alter the activity, localization, and interactions of target proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis.
Furthermore, 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of genes involved in various cellular processes, including metabolism, stress response, and immune function. The compound’s influence on cellular metabolism is also notable, as it can affect the activity of key metabolic enzymes and alter the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, the compound’s interaction with cytochrome P450 enzymes can result in the formation of reactive oxygen species, which can further modulate cellular signaling and metabolic pathways .
Additionally, 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to the modification of protein structure and function . These covalent modifications can affect protein stability, localization, and interactions with other biomolecules, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and effects of 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione in laboratory settings are influenced by various factors, including temperature, pH, and the presence of other reactive species . Over time, the compound may undergo degradation, leading to the formation of by-products that can have different biochemical properties and effects . Long-term studies have shown that the compound’s impact on cellular function can vary, with some effects becoming more pronounced or diminishing over time .
Dosage Effects in Animal Models
In animal models, the effects of 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity . At higher doses, it can lead to toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . The threshold for these effects varies depending on the species and the specific physiological conditions of the animal model .
Metabolic Pathways
4-(Trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites that can participate in further biochemical reactions . The compound’s metabolism may also involve conjugation with glutathione or other small molecules, facilitating its excretion from the body .
Transport and Distribution
The transport and distribution of 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall bioavailability and activity . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the body .
Subcellular Localization
Within cells, 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione is localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles . The compound’s presence in these compartments can affect their function, including protein folding, energy production, and reactive oxygen species generation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide typically involves the introduction of the trifluoromethyl group and the sulfone group onto a thiophene ring. One common method is the reaction of thiophene with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions. The sulfone group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and reagents, are also being explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or sulfoxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
2,3-Dihydrothiophene: A reduced form of thiophene with two additional hydrogen atoms.
Trifluoromethylthiophene: Thiophene substituted with a trifluoromethyl group.
Uniqueness
4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both the trifluoromethyl and sulfone groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfone group provides additional sites for chemical interactions and modifications.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2S/c6-5(7,8)4-1-2-11(9,10)3-4/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXNRMNVCUPWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide](/img/structure/B2623712.png)
![2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2623714.png)
![5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2623717.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2623719.png)
![4-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2623721.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2623722.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2623723.png)
![1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2623727.png)
![4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile](/img/structure/B2623729.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2623730.png)
![1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2623731.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2623734.png)
